molecular formula C31H31NO8 B12474749 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate

Cat. No.: B12474749
M. Wt: 545.6 g/mol
InChI Key: RSRZYBVFZAECPW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may involve:

    Esterification: The reaction between 4-methylphenyl acetic acid and 4-hydroxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid to form an ester intermediate.

    Amidation: The ester intermediate is then reacted with 5-aminopentanoic acid under controlled conditions to form the amide linkage.

    Acylation: The final step involves the acylation of the amide intermediate with 1-(4-methoxyphenyl)-1-oxopropan-2-yl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in different biochemical pathways, contributing to its versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl benzoate
  • 4-[(5-{[1-(4-Methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoic acid
  • 2-(4-Methoxyphenyl)-2-oxoethyl 4-[(5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate

Uniqueness

The uniqueness of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H31NO8

Molecular Weight

545.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-[[5-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C31H31NO8/c1-20-7-9-22(10-8-20)27(33)19-39-31(37)24-11-15-25(16-12-24)32-28(34)5-4-6-29(35)40-21(2)30(36)23-13-17-26(38-3)18-14-23/h7-18,21H,4-6,19H2,1-3H3,(H,32,34)

InChI Key

RSRZYBVFZAECPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OC(C)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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